

# Rezvilutamide Exhibits Lower CNS Penetration Compared to Enzalutamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | Rezvilutamide |           |  |  |  |
| Cat. No.:            | B8201621      | Get Quote |  |  |  |

For researchers and drug development professionals, understanding the central nervous system (CNS) penetration of therapeutic agents is critical, particularly for drugs with potential neurological side effects. This guide provides a comparative analysis of the CNS penetration of two potent androgen receptor (AR) antagonists, **Rezvilutamide** and Enzalutamide, based on available preclinical data.

**Rezvilutamide**, a novel AR inhibitor, has been developed to offer a therapeutic advantage by minimizing CNS-related adverse events. Preclinical studies suggest that **Rezvilutamide** exhibits significantly lower penetration across the blood-brain barrier (BBB) compared to Enzalutamide.[1][2] This difference in CNS distribution may translate to a more favorable safety profile, particularly concerning neurological side effects often associated with AR-targeted therapies.

### **Quantitative Comparison of CNS Penetration**

Preclinical studies in animal models provide quantitative estimates of CNS penetration, typically expressed as brain-to-plasma or brain-to-blood concentration ratios. While specific quantitative data for **Rezvilutamide**'s CNS penetration from publicly available peer-reviewed literature is limited, reports from its developer, Jiangsu Hengrui Medicine, and associated clinical trial publications consistently describe its "low" or "significantly lower" brain distribution compared to Enzalutamide.[2][3][4]



For Enzalutamide, preclinical data from studies in both rats and mice are available, offering a clearer picture of its capacity to cross the blood-brain barrier.

| Drug          | Animal Model | Parameter                | Value                          | Reference |
|---------------|--------------|--------------------------|--------------------------------|-----------|
| Enzalutamide  | Rat          | Brain-to-Blood<br>Ratio  | ~0.765                         |           |
| Enzalutamide  | Mouse        | Brain-to-Plasma<br>Ratio | 27%                            |           |
| Rezvilutamide | Mouse        | Brain Distribution       | Much less than<br>Enzalutamide | _         |

## **Experimental Methodologies**

The quantitative data for Enzalutamide's CNS penetration was primarily generated using quantitative whole-body autoradiography (QWBA) in rats and pharmacokinetic studies in mice.

# Quantitative Whole-Body Autoragraphy (QWBA) of [14C]Enzalutamide in Rats

This technique provides a visual and quantitative assessment of the distribution of a radiolabeled drug throughout the body.

- Test System: Male rats.
- Drug Administration: A single oral dose of 10 mg/kg [14C]Enzalutamide was administered.
- Sample Collection: Animals were sacrificed at the time of maximum drug concentration (tmax) in the blood and brain.
- Analysis: The carcasses were frozen and sectioned for autoradiography to determine the concentration of radioactivity in various tissues, including the brain and blood. The brain-toblood ratio was then calculated.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Hengrui's SHR-3680 shows positive interim data in phase III prostate cancer trial | 2021-07-19 | BioWorld [bioworld.com]
- 3. Jiangsu Hengrui Pharmaceuticals Co., Ltd. [hengrui.com]
- 4. Jiangsu Hengrui Pharmaceuticals Co., Ltd. [hengrui.com]
- To cite this document: BenchChem. [Rezvilutamide Exhibits Lower CNS Penetration Compared to Enzalutamide: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201621#comparative-analysis-of-cnspenetration-rezvilutamide-vs-enzalutamide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com